molecular formula C9H14N2O B1672812 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol CAS No. 121489-14-3

2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol

Cat. No. B1672812
M. Wt: 166.22 g/mol
InChI Key: AONUOBNHKYQJIO-UHFFFAOYSA-N
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Description

Novel neuroprotective agent, significantly reducing Aβ toxicity by delaying paralysis and improving cognitive performances in a transgenic mouse model of AD
JAY2-22-33 is a neuroprotective agent. It acts by significantly reducing Aβ toxicity by delaying paralysis and improving cognitive performances in a transgenic mouse model of AD.

Scientific Research Applications

Synthesis and Characterization in Complex Formation

  • Research indicates the synthesis of unsymmetrical N-capped tripodal amines, including compounds similar to 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol, used in the formation of Cu(II) complexes. These compounds feature various arm lengths and are crucial in understanding the chelate ring sequences around metal ions, contributing to the formation of complex structures (Keypour et al., 2015).

Applications in Polymer Chemistry

  • 2-(Pyridin-2-yl)ethanol, closely related to 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol, has been identified as an effective protecting group for carboxylic acids in polymer chemistry. Its stability under specific conditions and ease of removal post-polymerization make it a valuable compound in the synthesis of various polymers (Elladiou & Patrickios, 2012).

Chemosensor Development

  • Derivatives of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol have been studied for their chemosensor abilities towards transition metal ions. These studies are significant in developing sensors with specific binding selectivity, useful in various scientific applications (Patil et al., 2017).

Interaction with DNA and Antimicrobial Activity

  • Research involving similar compounds to 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol has revealed their potential in interacting with DNA and exhibiting antimicrobial activity. These findings open avenues for the development of new therapeutic agents (Abu-Youssef et al., 2010).

Catalytic Applications

  • Complexes formed with ligands similar to 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol have been studied for their catalytic properties, particularly in aldol reactions. These studies contribute to the understanding of the role of such complexes in catalytic processes (Darbre et al., 2002).

Fluorescent Sensing

  • Compounds analogous to 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol have been developed as ratiometric and selective fluorescentsensors for Cu(II) ions. These sensors function based on internal charge transfer mechanisms and are valuable in detecting specific metal ions in various environments (Xu et al., 2005).

properties

IUPAC Name

2-[methyl(pyridin-3-ylmethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-11(5-6-12)8-9-3-2-4-10-7-9/h2-4,7,12H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONUOBNHKYQJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001271131
Record name 2-[Methyl(3-pyridinylmethyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol

CAS RN

121489-14-3
Record name 2-[Methyl(3-pyridinylmethyl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121489-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[Methyl(3-pyridinylmethyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GS Doad - 2004 - getd.libs.uga.edu
Alzheimer’s disease is an irreversible neurodegenerative disease, characterized by cognitive decline and loss of memory. Although a number of neurotransmitters are affected, the loss …
Number of citations: 4 getd.libs.uga.edu

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